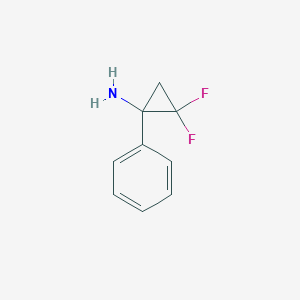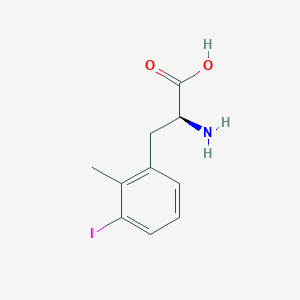
(S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group, an iodo-substituted aromatic ring, and a propanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride typically involves the following steps:
Iodination: The introduction of an iodine atom into the aromatic ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Amination: The introduction of the amino group. This step often involves the use of ammonia or an amine derivative under suitable conditions.
Formation of the Propanoic Acid Moiety: This can be achieved through various methods, including the use of Grignard reagents or other carboxylation reactions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a methylphenyl derivative.
Substitution: The iodo group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium hydroxide, ammonia, or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield methylphenyl derivatives.
科学的研究の応用
(S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodo group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride: The enantiomer of the compound, which may have different biological activities.
3-iodo-2-methylphenylacetic acid: A related compound with a similar aromatic structure but lacking the amino group and propanoic acid moiety.
3-iodo-2-methylphenylmethanol: Another related compound with a hydroxyl group instead of the amino and propanoic acid groups.
Uniqueness
(S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form multiple types of interactions makes it a versatile compound for various applications.
特性
分子式 |
C10H12INO2 |
|---|---|
分子量 |
305.11 g/mol |
IUPAC名 |
(2S)-2-amino-3-(3-iodo-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12INO2/c1-6-7(3-2-4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1 |
InChIキー |
FECGCCVKXHJSQO-VIFPVBQESA-N |
異性体SMILES |
CC1=C(C=CC=C1I)C[C@@H](C(=O)O)N |
正規SMILES |
CC1=C(C=CC=C1I)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


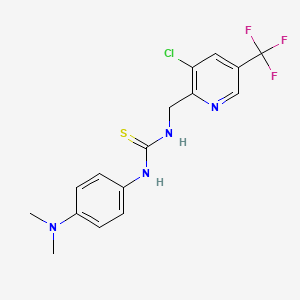
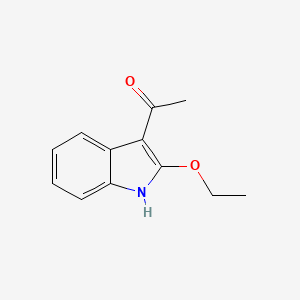
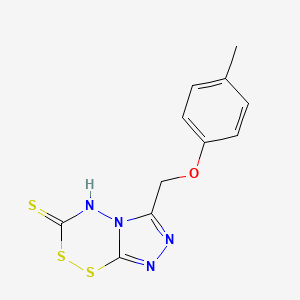
![4-Methylpyrido[3,2-d]pyrimidine](/img/structure/B15246131.png)

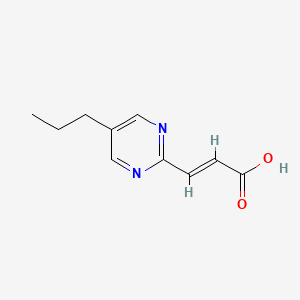
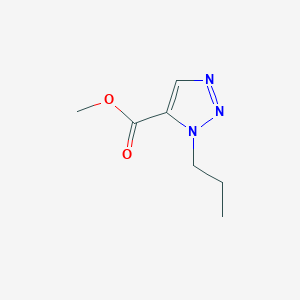

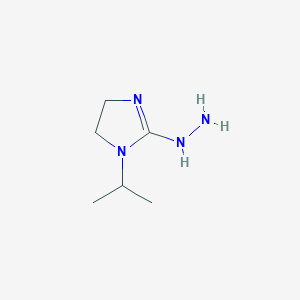
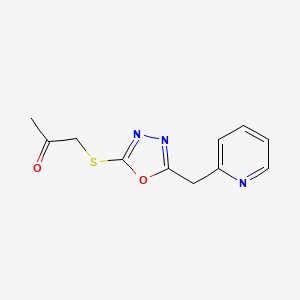
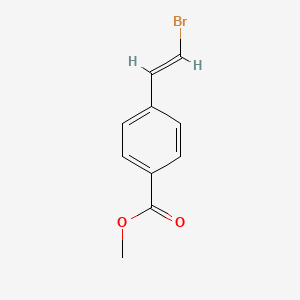

![tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B15246203.png)
